molecular formula C17H19NO4 B1665471 Amotosalen CAS No. 161262-29-9

Amotosalen

Cat. No. B1665471
M. Wt: 301.34 g/mol
InChI Key: FERWCFYKULABCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amotosalen is a synthetic psoralen, light-activated DNA and RNA crosslinking agent, with protective activity against pathogens such as bacteria, viruses, protozoa, and leukocytes. Prior to administration amotosalen is added to plasma and platelets, then in vivo this agent penetrates pathogens and targets DNA and RNA. Upon activation by ultraviolet A light, this agent is able to form interstrand DNA and RNA crosslinks and prevents replication. Inactivation of leukocytes can prevent graft versus host disease upon transfusion.

Scientific Research Applications

Inactivation of Pathogens in Blood Products

Amotosalen has been widely studied for its use in the INTERCEPT Blood System, particularly for inactivating viruses, bacteria, protozoa, and leukocytes in blood products like plasma and platelets. This system uses amotosalen in conjunction with ultraviolet A (UVA) light for pathogen inactivation. Studies have demonstrated the effectiveness of this method in ensuring the safety of blood transfusions by reducing the risk of transmitting infectious agents through blood components (Ciaravino et al., 2003), (Janetzko et al., 2004).

Enhancing Safety in Transfusion Medicine

Amotosalen's application extends to increasing the safety of platelet components in transfusion medicine. It's shown to inactivate a broad range of pathogens in platelet concentrates, thereby enhancing transfusion safety (Knutson et al., 2015), (Lanteri et al., 2020).

Impact on Platelet Function

Research has also explored how amotosalen treatment affects platelet functionality. Some studies indicate that amotosalen, combined with UVA treatment, may alter platelet properties, potentially impacting their role in hemostasis (Stivala et al., 2017), (Jansen et al., 2004).

Modifying Nucleic Acids in Pathogens

Amotosalen's mode of action includes the modification of nucleic acids in pathogens. This mechanism is crucial for inactivating DNA and RNA-based pathogens in blood products, making amotosalen an essential tool in ensuring the safety of blood components for transfusion (Wollowitz, 2004).

properties

CAS RN

161262-29-9

Product Name

Amotosalen

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H19NO4/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18/h6-7H,4-5,8,18H2,1-3H3

InChI Key

FERWCFYKULABCE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amotosalen;  Amotosalen free base, S-59;  S 59;  S59.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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